N'-hydroxy-5-methylthiophene-2-carboximidamide
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Overview
Description
N’-hydroxy-5-methylthiophene-2-carboximidamide is a chemical compound with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol This compound is characterized by the presence of a thiophene ring, a hydroxyl group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-hydroxy-5-methylthiophene-2-carboximidamide can be synthesized from 5-methylthiophene-2-carbonitrile. The general procedure involves the reaction of 5-methylthiophene-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in ethanol under reflux conditions for several hours. After completion, the reaction mixture is concentrated, and the product is isolated by filtration and washing with cold water .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-5-methylthiophene-2-carboximidamide are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve ensuring efficient mixing, temperature control, and purification processes to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5-methylthiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amines derived from the carboximidamide group.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
N’-hydroxy-5-methylthiophene-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of N’-hydroxy-5-methylthiophene-2-carboximidamide involves its interaction with specific molecular targets. The hydroxyl and carboximidamide groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The thiophene ring provides structural stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxybenzimidamide
- N’-hydroxy-4-methoxybenzimidamide
- N’-hydroxy-4-methylbenzimidamide
- 4-chloro-N’-hydroxybenzimidamide
- N’-hydroxypyridine-2-carboximidamide
Uniqueness
N’-hydroxy-5-methylthiophene-2-carboximidamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Properties
Molecular Formula |
C6H8N2OS |
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Molecular Weight |
156.21 g/mol |
IUPAC Name |
N'-hydroxy-5-methylthiophene-2-carboximidamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) |
InChI Key |
DTDGFBGUTVYRSL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C(=N\O)/N |
Canonical SMILES |
CC1=CC=C(S1)C(=NO)N |
Origin of Product |
United States |
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